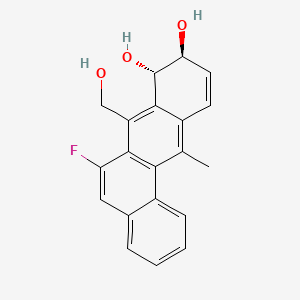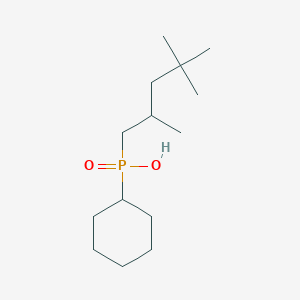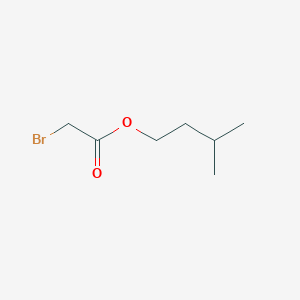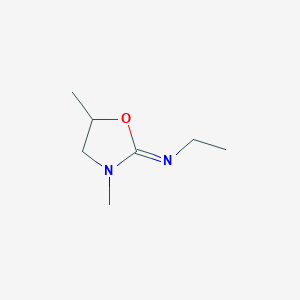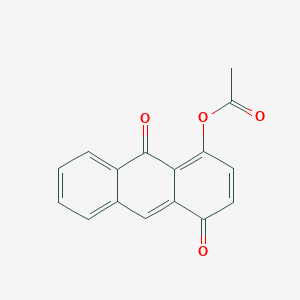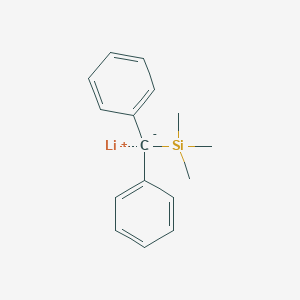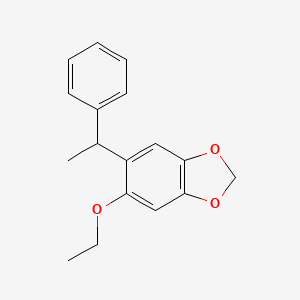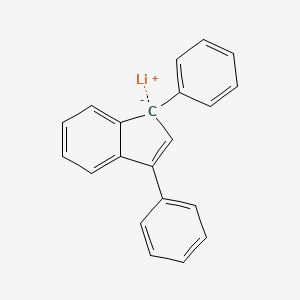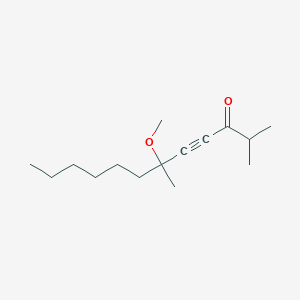
6-Methoxy-2,6-dimethyldodec-4-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,6-dimethyldodec-4-YN-3-one is an organic compound with the molecular formula C15H26O2 This compound is characterized by the presence of a methoxy group, two methyl groups, and a triple bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,6-dimethyldodec-4-YN-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
6-Methoxy-2,6-dimethyldodec-4-YN-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,6-dimethyldodec-4-YN-2-one: Similar structure but with a different position of the carbonyl group.
6-Methoxy-2,6-dimethyldodec-4-YN-4-one: Similar structure but with a different position of the carbonyl group.
6-Methoxy-2,6-dimethyldodec-4-YN-5-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
6-Methoxy-2,6-dimethyldodec-4-YN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
82724-81-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
6-methoxy-2,6-dimethyldodec-4-yn-3-one |
InChI |
InChI=1S/C15H26O2/c1-6-7-8-9-11-15(4,17-5)12-10-14(16)13(2)3/h13H,6-9,11H2,1-5H3 |
InChI Key |
MGCWIFIMCNNWFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#CC(=O)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


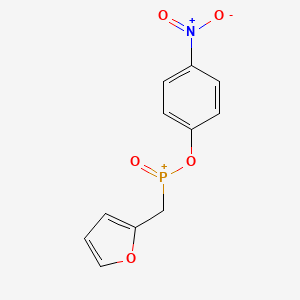
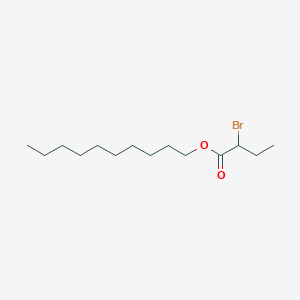
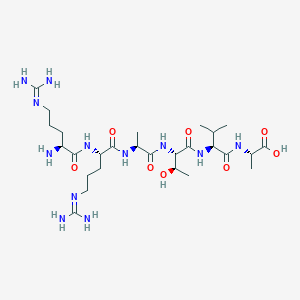
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)

